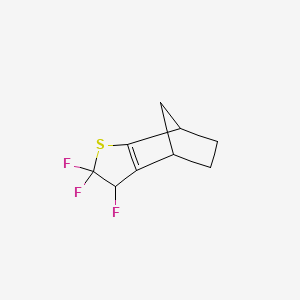
2,2,3-Trifluoro-2,3,4,5,6,7-hexahydro-4,7-methanobenzo(b)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trifluoro-2,3,4,5,6,7-hexahydro-4,7-methanobenzo(b)thiophene is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and a bicyclic thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trifluoro-2,3,4,5,6,7-hexahydro-4,7-methanobenzo(b)thiophene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and thiophene derivatives.
Cyclization: The formation of the bicyclic structure is accomplished through cyclization reactions, often involving Lewis acids or transition metal catalysts to facilitate ring closure.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the laboratory synthesis to industrial levels, ensuring that the reaction conditions are optimized for large-scale production.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Automation: Implementing automated systems for precise control of reaction parameters and monitoring.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trifluoro-2,3,4,5,6,7-hexahydro-4,7-methanobenzo(b)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert double bonds or carbonyl groups to alkanes or alcohols.
Substitution: Nucleophilic substitution reactions with reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4) in methanol.
Substitution: NaH in dimethyl sulfoxide (DMSO), LDA in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2,3-Trifluoro-2,3,4,5,6,7-hexahydro-4,7-methanobenzo(b)thiophene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Materials Science: Its fluorinated nature imparts desirable properties such as hydrophobicity and chemical resistance, making it useful in developing advanced materials like coatings and polymers.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 2,2,3-Trifluoro-2,3,4,5,6,7-hexahydro-4,7-methanobenzo(b)thiophene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with target sites. Additionally, the bicyclic thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene: Another fluorinated thiophene derivative with a slightly different ring structure.
2,4,5-Trifluorobenzaldehyde: A simpler fluorinated aromatic compound used in various chemical syntheses.
Uniqueness
2,2,3-Trifluoro-2,3,4,5,6,7-hexahydro-4,7-methanobenzo(b)thiophene is unique due to its combination of a trifluoromethyl group and a bicyclic thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
102489-66-7 |
|---|---|
Molecular Formula |
C9H9F3S |
Molecular Weight |
206.23 g/mol |
IUPAC Name |
4,4,5-trifluoro-3-thiatricyclo[5.2.1.02,6]dec-2(6)-ene |
InChI |
InChI=1S/C9H9F3S/c10-8-6-4-1-2-5(3-4)7(6)13-9(8,11)12/h4-5,8H,1-3H2 |
InChI Key |
BNWKOGOFYDNKHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3=C2SC(C3F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















